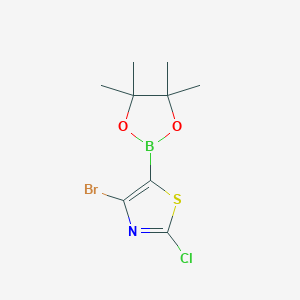
4-Bromo-2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is a heterocyclic compound that contains bromine, chlorine, and boron atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole typically involves the reaction of 4-bromo-2-chloro-5-methylpyridine with a boronic acid derivative under specific conditions. One common method involves the use of tetrakis(triphenylphosphine)palladium(0) as a catalyst in a mixture of methanol, water, and benzene, followed by heating at reflux for 16 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Coupling Reactions: The boronic acid moiety allows for Suzuki-Miyaura coupling reactions with aryl or vinyl halides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and bases such as sodium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-Bromo-2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is not well-documented. its reactivity is primarily due to the presence of the boronic acid moiety, which can participate in various coupling reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the compounds it interacts with.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-5-chloro-2-methoxyaniline
- 4-Bromo-3-chloroaniline
- 4-Bromo-3-chloro-5-(trifluoromethyl)aniline
Uniqueness
4-Bromo-2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is unique due to the presence of the boronic acid moiety, which allows for specific coupling reactions that are not possible with other similar compounds. This makes it a valuable building block in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C9H12BBrClNO2S |
|---|---|
Peso molecular |
324.43 g/mol |
Nombre IUPAC |
4-bromo-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C9H12BBrClNO2S/c1-8(2)9(3,4)15-10(14-8)5-6(11)13-7(12)16-5/h1-4H3 |
Clave InChI |
VXPPVBJXTBNOQC-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(S2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Benzylsulfanyl)ethyl][2-(dimethylamino)ethyl]amine](/img/structure/B13565467.png)
![(1-Methoxyspiro[3.3]heptan-1-yl)methanamine](/img/structure/B13565469.png)
![N-(2,3-dimethylphenyl)-2-{4-[(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B13565474.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile](/img/structure/B13565477.png)
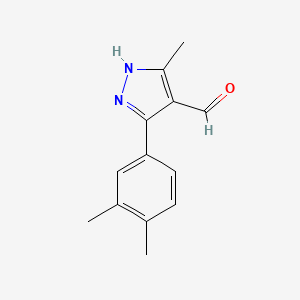
![1-[1-(5-Methylthiophen-2-yl)cyclopropyl]ethan-1-ol](/img/structure/B13565498.png)
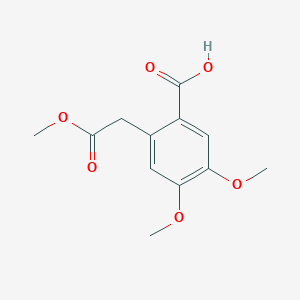
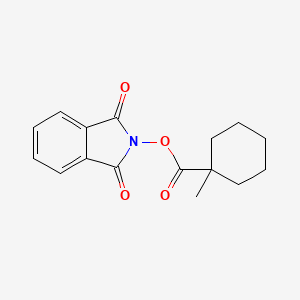
![[2-(Tert-butylsulfanyl)ethyl]bis(prop-2-yn-1-yl)amine](/img/structure/B13565512.png)
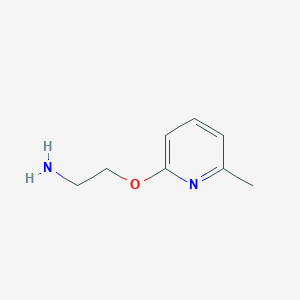

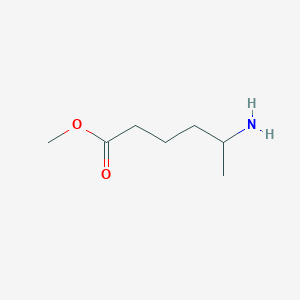
![Tert-butyl3-[(acetylsulfanyl)methyl]-3-cyanopyrrolidine-1-carboxylate](/img/structure/B13565537.png)
![tert-Butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13565552.png)
